

An In-depth Technical Guide to 7,10-Dimethoxy-10-deacetylbaaccatin III

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7,10-Dimethoxy-10-DAB III

Cat. No.: B1277935

[Get Quote](#)

Introduction

7,10-Dimethoxy-10-deacetylbaaccatin III (**7,10-Dimethoxy-10-DAB III**) is a pivotal, high-purity chemical intermediate in the field of oncology drug development.^[1] As a diterpenoid and a derivative of 10-deacetylbaaccatin III (10-DAB), it holds a place of paramount importance in the semi-synthesis of advanced taxane-based chemotherapeutic agents.^[2] Its primary and most critical application is serving as a direct precursor to Cabazitaxel (Jevtana®), a second-generation semi-synthetic taxane.^{[2][3]} Cabazitaxel has demonstrated significant efficacy in the treatment of metastatic castration-resistant prostate cancer, particularly in patients whose disease has progressed after treatment with docetaxel.^{[1][3]}

The synthesis of Cabazitaxel is a complex, multi-step process where the creation of **7,10-Dimethoxy-10-DAB III** is an indispensable step.^[2] This intermediate is derived from 10-deacetylbaaccatin III (10-DAB), a naturally occurring compound found in the needles of the yew tree (*Taxus baccata*).^{[2][4][5]} The specific modifications at the C7 and C10 positions of the baaccatin core distinguish Cabazitaxel from other taxanes like Paclitaxel and Docetaxel, contributing to its unique pharmacological profile.^[2] This guide provides a detailed overview of the chemical properties, synthesis, and application of **7,10-Dimethoxy-10-DAB III** for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

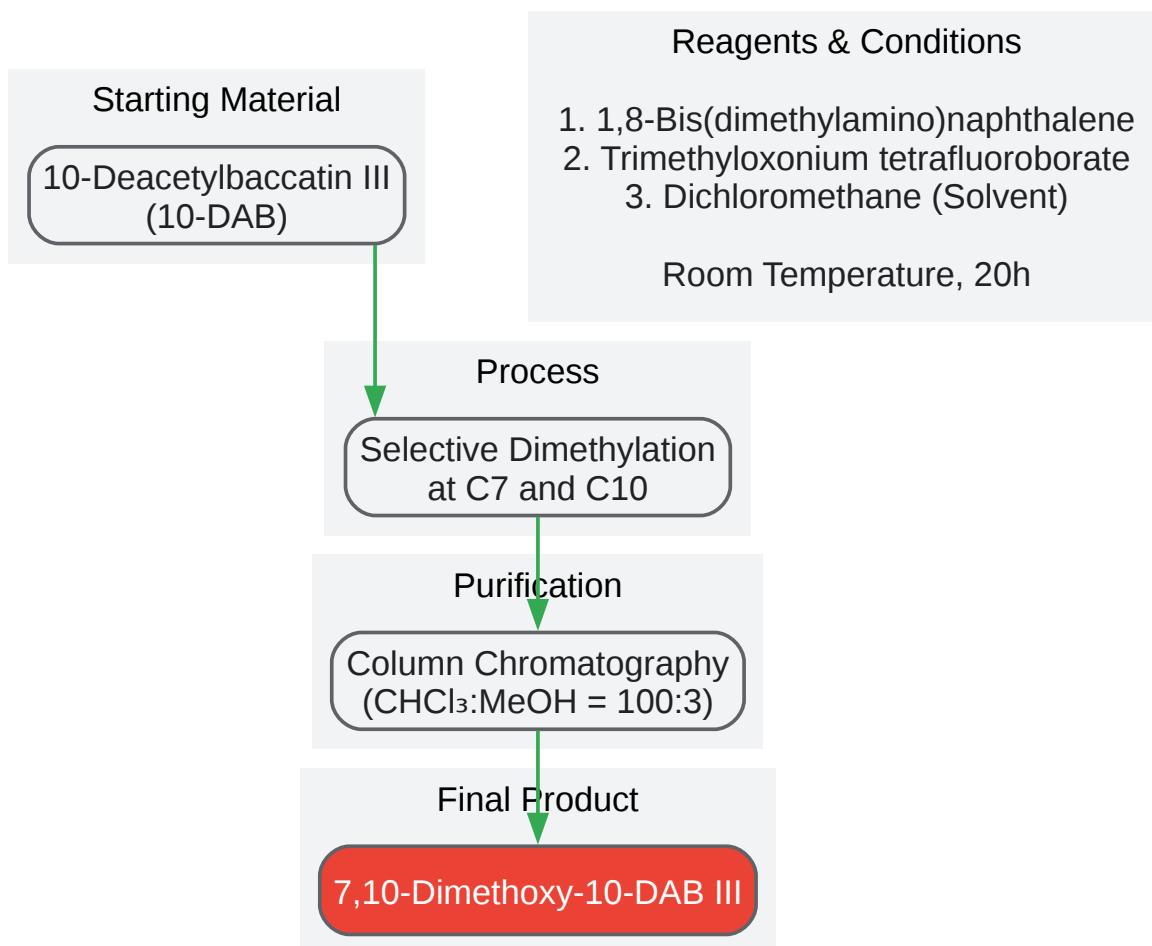
The fundamental properties of **7,10-Dimethoxy-10-DAB III** are summarized below. These data are critical for its handling, characterization, and use in synthetic applications.

Property	Value	Source(s)
CAS Number	183133-94-0	[2] [3] [6] [7]
Molecular Formula	C ₃₁ H ₄₀ O ₁₀	[7] [8]
Molecular Weight	572.64 g/mol	[7] [8]
Appearance	White or off-white powder	[6]
Melting Point	>225°C (decomposition)	[3]
Boiling Point	675.8 ± 55.0 °C (Predicted)	[3]
Density	1.31 g/cm ³	[3]
Purity	≥99.0%	[6]
Storage Conditions	Sealed in a dry place at room temperature or -20°C	[3] [7]
Synonyms	10-Deacetyl-7,10-dimethoxy-Baccatin III; 7,10-dimethyl-10-DAB; 7,10-dimethylbaccatin III; 7 β ,10 β -dimethoxy-10-deacetyl baccatin III	[6] [7]

Synthesis of 7,10-Dimethoxy-10-DAB III

The synthesis of **7,10-Dimethoxy-10-DAB III** begins with 10-deacetyl baccatin III (10-DAB), which is extracted from renewable sources like the needles of the European yew tree.[\[2\]](#)[\[9\]](#) The core of the synthesis is the highly selective methylation of the hydroxyl groups at the C-7 and C-10 positions of the 10-DAB molecule.[\[2\]](#) This targeted addition of methyl groups must be performed carefully to prevent unwanted reactions at other reactive sites on the taxane core.[\[2\]](#)

The following protocol details a laboratory-scale synthesis of **7,10-Dimethoxy-10-DAB III** from 10-DAB.[\[3\]](#)

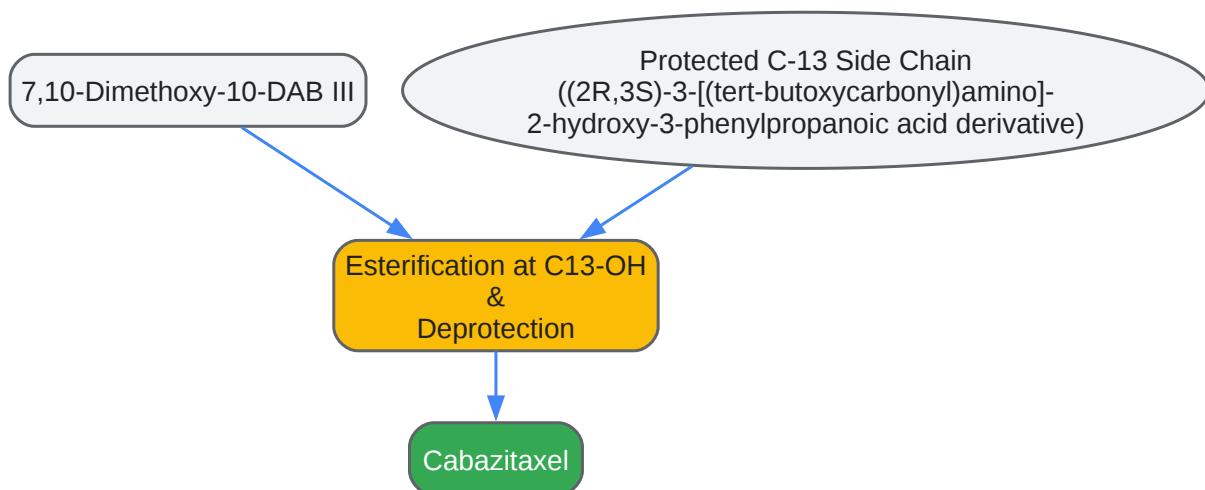

Materials:

- 10-deacetyl baccatin III (10-DAB) (10 g, 18.4 mmol)

- 1,8-Bis(dimethylamino)naphthalene (Proton-Sponge®) (177.2 g, 828 mmol)
- Trimethyloxonium tetrafluoroborate (95.2 g, 643.4 mmol)
- Dichloromethane (CH₂Cl₂) (200 ml)
- Column chromatography supplies (Silica gel, Chloroform, Methanol)

Procedure:

- Dissolve 10-DAB (10 g, 18.4 mmol) in dichloromethane (200 ml) in a suitable reaction flask.
- Add 1,8-bis(dimethylamino)naphthalene (177.2 g, 828 mmol) to the solution.
- Stir the mixture at room temperature for 30 minutes.
- Add trimethyloxonium tetrafluoroborate (95.2 g, 643.4 mmol) to the reaction mixture.
- Continue stirring at room temperature for 20 hours.
- After the reaction period, filter the reaction solution via suction filtration.
- Wash the filter cake three times with dichloromethane.
- Collect and combine all filtrates.
- Concentrate the combined filtrate under reduced pressure.
- Purify the resulting residue by column chromatography on silica gel, using a chloroform:methanol (100:3) solvent system as the eluent.
- The process yields 4.6 g of **7,10-dimethoxy-10-DAB III**, which corresponds to a 43.7% yield.[3]



[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **7,10-Dimethoxy-10-DAB III** from 10-DAB.

Conversion to Cabazitaxel

The principal utility of **7,10-Dimethoxy-10-DAB III** is its role as the penultimate intermediate in the synthesis of Cabazitaxel.^[2] This conversion is achieved through a crucial esterification step at the C-13 hydroxyl position of the molecule.^[2] A protected side chain, specifically (2R,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-phenylpropanoyl moiety, is attached at this position.^[2] This side chain is essential for the anticancer activity of the final drug.^[2] The synthesis is completed by removing any protecting groups.^[2]

[Click to download full resolution via product page](#)

Caption: Conversion of **7,10-Dimethoxy-10-DAB III** to Cabazitaxel.

Biological Context and Activity

While **7,10-Dimethoxy-10-DAB III** is primarily valued as a synthetic intermediate, its biological context is defined by its precursor and its final product. The starting material, 10-DAB III, is largely considered biologically inactive but has shown some antileishmanial activity and can inhibit the growth of *Leishmania donovani* promastigotes.^[4]

The final product, Cabazitaxel, belongs to the taxane class of drugs, which are potent mitotic inhibitors.^[5] The principal mechanism of action for taxanes is the disruption of microtubule function within cells.^[5] By binding to β -tubulin, Cabazitaxel stabilizes microtubules, preventing the dynamic process of assembly and disassembly that is essential for cell division and other vital cellular functions. This leads to the arrest of the cell cycle and ultimately triggers apoptosis (programmed cell death) in cancer cells.^[5] The structural modifications present in Cabazitaxel, originating from the 7,10-dimethoxy intermediate, are believed to contribute to its ability to overcome certain mechanisms of drug resistance observed with other taxanes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. 7,10-Dimethoxy-10-DAB III | 183133-94-0 | Benchchem [benchchem.com]
- 3. 7,10-Dimethoxy-10-DAB III | 183133-94-0 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. alcheminternational.com [alcheminternational.com]
- 6. 7, 10-Dimethoxy-10-Dabiii [hsppharma.com]
- 7. 7,10-Dimethoxy-10-DAB III | CAS: 183133-94-0 | ChemNorm [chemnorm.com]
- 8. scbt.com [scbt.com]
- 9. An Integrated Strategy Based on 10-DAB Extraction and In Situ Whole-Cell Biotransformation of Renewable Taxus Needles to Produce Baccatin III - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 7,10-Dimethoxy-10-deacetyl baccatin III]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1277935#what-is-7-10-dimethoxy-10-dab-iii>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com